4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonyl chloride group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position of the pyrazole ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl and Isopropyl Groups: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as hydrazine, acetylacetone, alkyl halides, and chlorosulfonic acid.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Purifying the final product through techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, nickel
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The pyrazole ring may also interact with binding sites on receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole-5-sulfonyl chloride: Lacks the isopropyl group at the 1-position.
1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride: Lacks the methyl group at the 4-position.
4-methyl-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both the methyl and isopropyl groups, which can influence its reactivity and interactions with molecular targets. The sulfonyl chloride group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1823909-13-2 |
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Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)6(3)4-9-10/h4-5H,1-3H3 |
InChI Key |
IZVNXQHPCRSNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(C)C)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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